5-(Bromomethyl)-4-(tert-butyl)oxazole
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Overview
Description
5-(Bromomethyl)-4-(tert-butyl)oxazole is a heterocyclic organic compound that features both a bromomethyl group and a tert-butyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-(tert-butyl)oxazole typically involves the bromination of a precursor oxazole compound. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, reaction time, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-4-(tert-butyl)oxazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include oxazole derivatives with hydroxyl or carbonyl groups.
Reduction: Products include methyl-substituted oxazoles.
Scientific Research Applications
5-(Bromomethyl)-4-(tert-butyl)oxazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4-(tert-butyl)oxazole involves its ability to participate in various chemical reactions due to the presence of the reactive bromomethyl group. This group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophiles. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-4-(tert-butyl)oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Bromomethyl)-4-(methyl)oxazole: Similar structure but with a methyl group instead of a tert-butyl group.
4-(tert-Butyl)-5-(hydroxymethyl)oxazole: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
5-(Bromomethyl)-4-(tert-butyl)oxazole is unique due to the combination of the bromomethyl and tert-butyl groups, which provide distinct reactivity and steric properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C8H12BrNO |
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Molecular Weight |
218.09 g/mol |
IUPAC Name |
5-(bromomethyl)-4-tert-butyl-1,3-oxazole |
InChI |
InChI=1S/C8H12BrNO/c1-8(2,3)7-6(4-9)11-5-10-7/h5H,4H2,1-3H3 |
InChI Key |
BJISEKNFVUOHBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(OC=N1)CBr |
Origin of Product |
United States |
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